5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine
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Overview
Description
5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a pyridine ring fused to a pyrazole ring, with a bromine atom at the 5-position and an amine group at the 3-position. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine typically involves the formation of the pyrazolopyridine core followed by bromination and amination. One common method starts with the cyclization of a suitable precursor, such as a pyridine derivative, with a hydrazine derivative to form the pyrazole ring. The bromination is then carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that enhance reaction efficiency and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted amines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as kinase inhibitors and anti-cancer agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.
Chemical Biology: It serves as a probe in chemical biology to investigate cellular processes and pathways.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but different ring fusion pattern.
5-Bromo-1H-pyrazolo[3,4-b]pyridine: Similar structure with a pyrazole ring instead of a pyrrole ring.
5-Bromoindole-3-carboxaldehyde: Contains a bromine atom at the 5-position but has an indole core.
Uniqueness
5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine is unique due to its specific ring fusion pattern and the presence of both a bromine atom and an amine group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C7H6BrN3 |
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Molecular Weight |
212.05 g/mol |
IUPAC Name |
5-bromo-6H-pyrrolo[3,4-b]pyridin-3-amine |
InChI |
InChI=1S/C7H6BrN3/c8-7-5-1-4(9)2-10-6(5)3-11-7/h1-3,11H,9H2 |
InChI Key |
UYBOPHPKOJDASN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=CNC(=C21)Br)N |
Origin of Product |
United States |
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